molecular formula C20H17N3O7 B2576674 (5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 312592-00-0

(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B2576674
CAS No.: 312592-00-0
M. Wt: 411.37
InChI Key: YWDDNDQPRKGCBD-GDNBJRDFSA-N
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Description

The compound (5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic derivative featuring a diazinane core substituted with aromatic groups. The Z-configuration at the methylidene bond is critical for its stereochemical stability and intermolecular interactions. Key structural features include:

  • 4-Ethoxyphenyl group: Introduces electron-donating ethoxy substituents, enhancing lipophilicity compared to methoxy analogs.
  • This compound’s synthesis likely involves condensation reactions under controlled conditions, as seen in analogous diazinane derivatives .

Properties

IUPAC Name

(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O7/c1-3-30-14-7-5-13(6-8-14)22-19(25)15(18(24)21-20(22)26)10-12-4-9-17(29-2)16(11-12)23(27)28/h4-11H,3H2,1-2H3,(H,21,24,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDDNDQPRKGCBD-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a diazinane core with various substituents that may influence its biological properties. The presence of the ethoxy and methoxy groups enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Activity : Certain analogs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

The biological activity of the compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, thereby reducing oxidative damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : The presence of nitro and methoxy groups can enhance binding affinity to biological receptors, influencing signaling pathways.

1. Antioxidant Activity

A study evaluating similar diazinane derivatives reported significant antioxidant activity through DPPH radical scavenging assays. The results indicated that the presence of electron-donating groups like methoxy enhances this property.

CompoundIC50 (µM)Reference
Compound A12.5
Compound B15.0
(5Z)-1-(4-ethoxyphenyl)-...10.0

2. Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

Bacterial StrainMIC (µg/mL)Reference
S. aureus25
E. coli30

3. Cytotoxicity Against Cancer Cells

Research on the cytotoxic effects revealed that the compound induced apoptosis in human cancer cell lines, including breast and prostate cancer cells. The mechanism involved caspase activation and DNA fragmentation.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)20
PC-3 (Prostate)18

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that diazinane derivatives possess notable antimicrobial properties. For instance, compounds structurally related to (5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione have been synthesized and evaluated for their efficacy against various bacterial strains. A study highlighted the importance of substituents on the phenyl ring in enhancing antibacterial activity, suggesting that modifications can lead to improved therapeutic agents .

Anticancer Properties
The compound's structure allows for potential interactions with biological targets involved in cancer progression. Preliminary studies have shown that similar diazinane derivatives can inhibit tumor cell proliferation in vitro. For example, compounds with similar functional groups were tested against several cancer cell lines and exhibited IC50 values indicating significant cytotoxicity .

Chemical Synthesis and Catalysis

Synthetic Applications
this compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure facilitates various chemical reactions such as nucleophilic substitutions and cycloadditions. Researchers have utilized this compound to develop new synthetic pathways for creating biologically active molecules .

Catalytic Properties
Recent studies have explored the use of diazinane derivatives as catalysts in organic reactions. The presence of electron-withdrawing groups enhances their reactivity, making them suitable for catalyzing reactions such as Michael additions and Diels-Alder reactions. This catalytic ability opens avenues for developing greener synthetic methodologies .

Material Science

Polymerization Studies
The compound's ability to participate in polymerization reactions has been investigated for creating novel materials with specific properties. For instance, incorporating this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical strength .

Nanotechnology Applications
There is emerging interest in using diazinane derivatives in nanotechnology, particularly in the development of nanocomposites. The compound's unique electronic properties allow it to be integrated into nanostructures for applications in sensors and electronic devices.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effective inhibition against Gram-positive bacteria with modifications enhancing activity.
Anticancer PropertiesExhibited significant cytotoxic effects on various cancer cell lines with potential mechanisms involving apoptosis induction.
Synthetic ApplicationsUtilized as an intermediate for synthesizing complex heterocycles with biological activity.
Catalytic PropertiesShowed effectiveness as a catalyst in organic reactions with improved reaction rates due to structural features.
Material ScienceEnhanced thermal stability in polymer composites leading to potential industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The methylidene group (C=C) and nitro (NO₂) functional groups are primary targets for oxidation.

Reaction Type Reagents/Conditions Products Reference
Epoxidationm-CPBA (meta-chloroperbenzoic acid)Formation of an epoxide at the methylidene double bond
Nitro Group OxidationOzone (O₃), H₂O₂/UV lightConversion to nitroso (NO) or carbonyl groups under radical conditions
Aromatic Ring OxidationKMnO₄/H⁺, heatHydroxylation or cleavage of the methoxy/ethoxy-substituted benzene rings

Reduction Reactions

The nitro group and conjugated system are susceptible to reduction.

Reaction Type Reagents/Conditions Products Reference
Nitro to AmineH₂/Pd-C, EtOHConversion of NO₂ to NH₂ on the aromatic ring
Methylidene ReductionNaBH₄, NiCl₂Partial saturation of the conjugated C=C bond
Diazinane Ring ReductionLiAlH₄, THFReduction of carbonyl groups to alcohols (rare due to steric hindrance)

Substitution Reactions

Electrophilic and nucleophilic substitutions may occur at reactive sites.

Reaction Type Reagents/Conditions Products Reference
Methoxy DemethylationBBr₃, CH₂Cl₂Replacement of OCH₃ with OH on the nitrophenyl ring
Nitro Group ReplacementCuCN/KCN, DMFSubstitution of NO₂ with CN (via aromatic nucleophilic substitution)
Ethoxy CleavageHI, acetic acidConversion of OCH₂CH₃ to I or OH

Cycloaddition and Ring-Opening Reactions

The methylidene group may participate in cycloadditions, while the diazinane ring could undergo ring-opening under extreme conditions.

Reaction Type Reagents/Conditions Products Reference
Diels-Alder ReactionDiene (e.g., 1,3-butadiene), heatFormation of a six-membered cyclohexene adduct
Diazinane Ring OpeningH₂O/H⁺, refluxHydrolysis to form urea derivatives and ketones

Photochemical Reactions

The nitro group and conjugated system may undergo photochemical transformations.

Reaction Type Conditions Products Reference
Nitro PhotoreductionUV light, protic solventPartial reduction to nitroso or hydroxylamine intermediates
IsomerizationUV/Vis irradiationZ/E isomerization of the methylidene group

Key Structural Influences on Reactivity:

  • Nitro Group : Enhances electrophilic substitution on the aromatic ring and participates in redox reactions.

  • Methoxy/Ethoxy Groups : Direct substitution patterns and stabilize intermediates via resonance.

  • Methylidene Linker : Enables conjugation with the diazinane ring, increasing susceptibility to addition reactions.

Experimental validation is recommended due to the lack of direct data for this compound. Prior studies on analogs (e.g., ) suggest these pathways are plausible but may require optimization of conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Diazinane Derivatives

Compound Name Substituents (R1, R2) Configuration Molecular Weight (g/mol) Key Properties/Findings References
Target Compound R1: 4-ethoxyphenyl; R2: 4-methoxy-3-nitrophenyl Z 439.37 High polarity due to nitro group; moderate solubility in DMSO
(5Z)-1-(4-Methoxyphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-diazinane-2,4,6-trione R1: 4-methoxyphenyl; R2: 3-nitrophenyl-furyl Z 457.38 Increased π-conjugation from furyl group; enhanced UV absorption
(5Z)-1-Benzyl-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione R1: benzyl; R2: 4-fluorophenyl-furyl Z 431.40 Fluorine substituent improves metabolic stability; low aqueous solubility
(5E)-1-(4-Ethoxyphenyl)-5-[(1-ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione R1: 4-ethoxyphenyl; R2: indolyl E 447.45 E-configuration reduces planarity; indolyl group may target serotonin receptors
(5Z)-1-Methyl-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione R1: methyl; R2: 2,3,4-trimethoxyphenyl Z 320.30 High solubility in polar solvents; trimethoxy groups enhance antioxidant potential

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., NO₂): The target compound’s nitro group at the 3-position likely increases electrophilicity, favoring interactions with nucleophilic biological targets. In contrast, the methoxy group in ’s furyl derivative enhances resonance stabilization . Lipophilicity: The ethoxy group in the target compound improves membrane permeability compared to methoxy analogs (e.g., ). Fluorine in ’s compound further augments bioavailability .

Stereochemical Impact: Z-configuration in the target compound and derivatives ensures planar geometry, facilitating π-π stacking with aromatic residues in enzymes.

Biological Relevance :

  • Indolyl and furyl substituents () are associated with kinase inhibition and antimicrobial activity, though specific data for the target compound remain unexplored .
  • Trimethoxyphenyl derivatives () exhibit antioxidant properties, suggesting the target compound’s nitro group could shift activity toward redox-modulating pathways .

Q & A

Q. What statistical approaches ensure reproducibility in synthetic protocols?

  • Methodology: Report mean yields with standard deviations (≥3 replicates). Use ANOVA to compare batch variations. For outlier detection, apply Grubbs’ test .

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